molecular formula C18H38ClN3O B12694349 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride CAS No. 94113-72-1

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride

Cat. No.: B12694349
CAS No.: 94113-72-1
M. Wt: 348.0 g/mol
InChI Key: KIZDMKUHXJCWPC-UHFFFAOYSA-M
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Description

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an aminoethyl group, a hydroxyethyl group, and an undecyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aminoethyl compound with a hydroxyethyl compound in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to disruption of membrane integrity and subsequent cell death. It can also inhibit specific enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-4,5-dihydro-3-(2-aminoethyl)-2-undecyl-1H-imidazolium chloride
  • 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-decyl-1H-imidazolium chloride
  • 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-dodecyl-1H-imidazolium chloride

Uniqueness

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is unique due to its specific combination of functional groups and chain length. This unique structure imparts specific properties, such as enhanced solubility, stability, and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

94113-72-1

Molecular Formula

C18H38ClN3O

Molecular Weight

348.0 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C18H38N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19)14-15-21(18)16-17-22;/h22H,2-17,19H2,1H3;1H/q+1;/p-1

InChI Key

KIZDMKUHXJCWPC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-]

Origin of Product

United States

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